1-Benzyl-3,5-dimethylpiperidin-4-amine
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Overview
Description
1-Benzyl-3,5-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 . It is a solid substance with a molecular weight of 218.34 .
Molecular Structure Analysis
The InChI code for 1-Benzyl-3,5-dimethylpiperidin-4-amine is1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
1-Benzyl-3,5-dimethylpiperidin-4-amine is a solid substance . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .Scientific Research Applications
Synthesis and Stereochemistry
1-Benzyl-3,5-dimethylpiperidin-4-amine is involved in the synthesis of complex chemical structures. It has been used in the synthesis of N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones, characterized by their chair conformation with an equatorial orientation of all substituents. This was confirmed through analytical and spectral (IR, 1H and 13C NMR) interpretations, as well as single-crystal X-ray diffraction (Dindulkar, Parthiban, Puranik, & Jeong, 2012).
Chemical Reactivity and Interaction
1-Benzyl-3,5-dimethylpiperidin-4-amine demonstrates distinct chemical reactivity. For example, it undergoes cyclization with model amines to form N-substituted 2,3,4,5-tetramethylpyrroles. This chemical process plays a significant role in protein crosslinking and formation of pyrrolyl derivatives in vivo, providing insights into the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).
Catalysis and Ligand Activity
In catalysis, 1-Benzyl-3,5-dimethylpiperidin-4-amine is used to create amino alcohols for catalytic ligands, facilitating the enantioselective addition of diethylzinc to aldehydes. The process showcases the potential of this compound in enhancing the efficiency and selectivity of catalytic reactions (Vidal‐Ferran, Bampos, Moyano, Pericàs, Riera, & Sanders, 1998).
Amidination and Guanidine Synthesis
In organic synthesis, 1-Benzyl-3,5-dimethylpiperidin-4-amine is utilized for the amidination of primary and secondary amines, leading to the production of guanidines. This showcases its role in facilitating complex organic transformations, which can be pivotal in pharmaceutical and synthetic chemistry (Solodenko, Bröker, Messinger, Schön, & Kirschning, 2006).
Molecular Probes and Receptor Research
1-Benzyl-3,5-dimethylpiperidin-4-amine is integral in creating molecular probes for receptors. It's used in synthesizing functionalized congeners of 1,4-dihydropyridines, acting as antagonists at human A3 adenosine receptors. This highlights its application in biochemistry and molecular biology for understanding receptor binding and function (Li, Chang, Ji, Melman, & Jacobson, 1999).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3,5-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQIRVXRYJFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1N)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3,5-dimethylpiperidin-4-amine | |
CAS RN |
723308-54-1 |
Source
|
Record name | 1-benzyl-3,5-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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